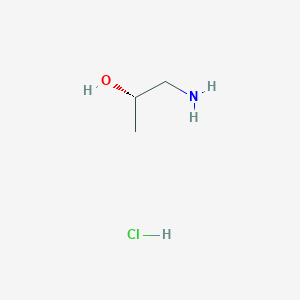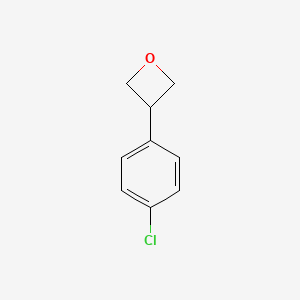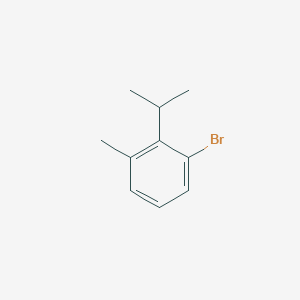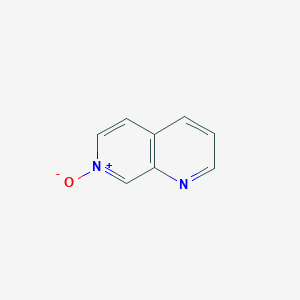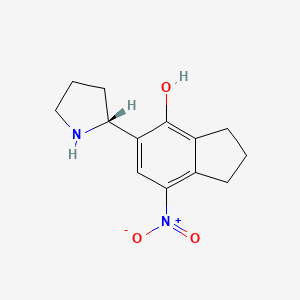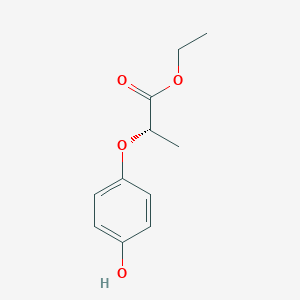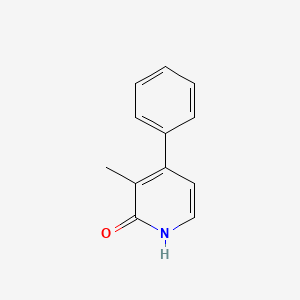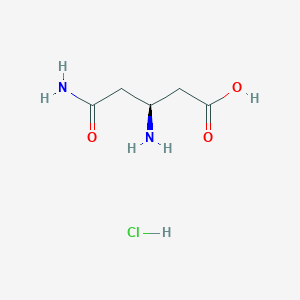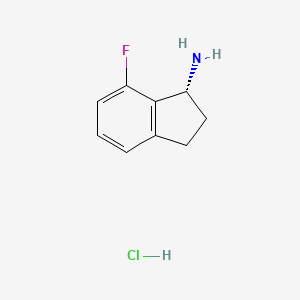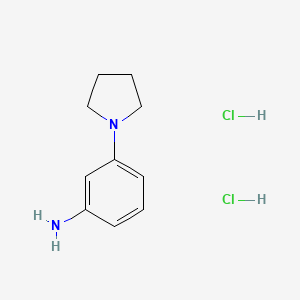
3-(Pyrrolidin-1-yl)aniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidin-1-yl)aniline dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2. It is a derivative of aniline, where the aniline ring is substituted with a pyrrolidine group at the 3-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)aniline dihydrochloride typically involves the reaction of 3-nitroaniline with pyrrolidine under specific conditions. The nitro group is first reduced to an amine, followed by the introduction of the pyrrolidine group. The final product is then converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product. The specific details of these methods are proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where the pyrrolidine group or the aniline ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different aniline derivatives, while substitution reactions can introduce new functional groups to the compound.
Scientific Research Applications
3-(Pyrrolidin-1-yl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine group can interact with various enzymes and proteins, affecting their activity and function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride
- 4-(Pyrrolidin-1-yl)aniline dihydrochloride
- 2-Methyl-3-(1-pyrrolidinyl)aniline
Uniqueness
3-(Pyrrolidin-1-yl)aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H16Cl2N2 |
|---|---|
Molecular Weight |
235.15 g/mol |
IUPAC Name |
3-pyrrolidin-1-ylaniline;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c11-9-4-3-5-10(8-9)12-6-1-2-7-12;;/h3-5,8H,1-2,6-7,11H2;2*1H |
InChI Key |
MQYKQURBJLRTQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12962211.png)
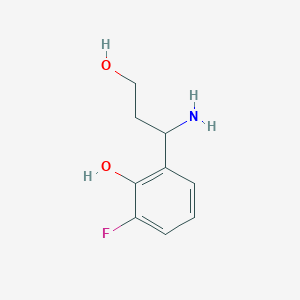
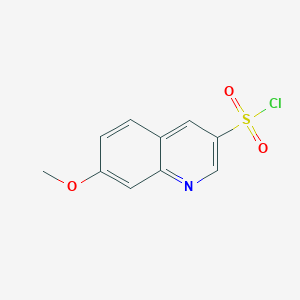
![rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12962240.png)
